molecular formula C23H23ClN2O3S B10943092 (5Z)-5-{3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzylidene}-3-cyclopropyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5Z)-5-{3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzylidene}-3-cyclopropyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B10943092
M. Wt: 443.0 g/mol
InChI Key: JMUJWRCOTXWBDS-ODLFYWEKSA-N
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Description

The compound (5Z)-5-{3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzylidene}-3-cyclopropyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a complex organic molecule with potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a cyclopropyl group, a sulfanyl group, and a benzylidene moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzylidene}-3-cyclopropyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one involves multiple steps, including the formation of the imidazol-4-one core, the introduction of the cyclopropyl and sulfanyl groups, and the final benzylidene substitution. Common reagents used in these reactions include cyclopropylamine, thiourea, and various benzyl halides. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzylidene}-3-cyclopropyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one: undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.

    Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, benzyl derivatives, and substituted phenoxy compounds.

Scientific Research Applications

(5Z)-5-{3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzylidene}-3-cyclopropyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzylidene}-3-cyclopropyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in its action include signal transduction pathways that regulate cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-{3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzylidene}-3-cyclopropyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one: can be compared with other imidazol-4-one derivatives and benzylidene compounds.

  • Similar compounds include 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole and γ-valerolactone .

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H23ClN2O3S

Molecular Weight

443.0 g/mol

IUPAC Name

(5Z)-5-[[3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxyphenyl]methylidene]-3-cyclopropyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C23H23ClN2O3S/c1-13-8-18(9-14(2)21(13)24)29-12-16-10-15(4-7-20(16)28-3)11-19-22(27)26(17-5-6-17)23(30)25-19/h4,7-11,17H,5-6,12H2,1-3H3,(H,25,30)/b19-11-

InChI Key

JMUJWRCOTXWBDS-ODLFYWEKSA-N

Isomeric SMILES

CC1=CC(=CC(=C1Cl)C)OCC2=C(C=CC(=C2)/C=C\3/C(=O)N(C(=S)N3)C4CC4)OC

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC2=C(C=CC(=C2)C=C3C(=O)N(C(=S)N3)C4CC4)OC

Origin of Product

United States

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